N-benzyl-3-(dimethylsulfamoyl)benzamide
Description
N-Benzyl-3-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 3-position of the benzamide core and a benzyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-benzyl-3-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-18(2)22(20,21)15-10-6-9-14(11-15)16(19)17-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYYDMQGUPAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(dimethylsulfamoyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods
For industrial production, the synthesis of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures. The use of catalysts such as ZrCl4 immobilized on diatomite earth can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the benzamide moiety to amines.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acids
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
N-benzyl-3-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Enzyme Inhibition
- Dimethylsulfamoyl vs. Sulfonamide Groups : Compounds with dimethylsulfamoyl groups (e.g., ) exhibit lower cytotoxicity compared to sulfonamide analogs due to reduced electrophilicity, making them safer candidates for therapeutic development .
- Kinase Inhibition : N-Benzyl-3-(dimethylsulfamoyl)benzamide shares structural similarities with kinase inhibitors like those in and , which target enzymes critical in cancer signaling pathways. However, the benzyl group may sterically hinder binding compared to smaller substituents (e.g., methyl or cyclopentyl) .
Antimicrobial Activity
- Thiophene-Containing Analogues : Compounds with thiophene rings (e.g., ) show enhanced antiviral activity against HCV, attributed to improved membrane permeability and viral enzyme interactions. The absence of thiophene in the target compound may limit this specific activity .
Anticancer Potential
- Nitro Group Impact : Derivatives with nitro groups (e.g., ) demonstrate stronger DNA intercalation and topoisomerase inhibition but higher toxicity. The target compound’s lack of a nitro group may favor a safer profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
